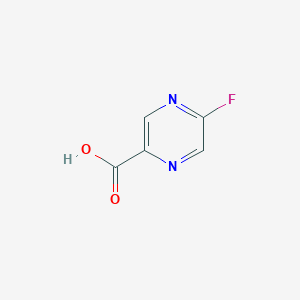

5-Fluoropyrazine-2-carboxylic acid

Description

BenchChem offers high-quality 5-Fluoropyrazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoropyrazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoropyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJHQFMTUXTQNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoropyrazine-2-carboxylic Acid

Abstract

5-Fluoropyrazine-2-carboxylic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the pyrazine-2-carboxylic acid scaffold profoundly influences its electronic properties, acidity, lipophilicity, and metabolic stability. These modifications make it a valuable and versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-Fluoropyrazine-2-carboxylic acid, offering detailed spectroscopic data, validated experimental protocols for its characterization, and insights into its synthesis and application. This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of advanced pharmaceutical compounds.

Introduction: The Strategic Role of Fluorinated Pyrazines in Medicinal Chemistry

Pyrazine-2-carboxylic acid and its derivatives have long been recognized as privileged structures in pharmacology. The parent compound is a metabolite of the first-line anti-tuberculosis drug pyrazinamide, highlighting the biological relevance of this scaffold[1]. In modern drug design, the introduction of fluorine is a well-established strategy to modulate a molecule's properties. The high electronegativity and small size of the fluorine atom can lead to enhanced binding affinity, improved metabolic stability by blocking sites of oxidation, and altered pKa values, which can in turn optimize pharmacokinetic and pharmacodynamic profiles[2].

5-Fluoropyrazine-2-carboxylic acid leverages these benefits, combining the biologically active pyrazine core with the unique modulatory effects of fluorine. Understanding its fundamental physicochemical properties is therefore not merely an academic exercise; it is a prerequisite for its effective and rational application in the synthesis of next-generation pharmaceuticals. This guide provides the foundational data and methodologies required for its successful utilization in a research and development setting.

Core Chemical and Physical Properties

The defining characteristics of 5-Fluoropyrazine-2-carboxylic acid are summarized below. This data provides the baseline for predicting its behavior in chemical reactions and biological systems.

| Property | Data | Source(s) |

| Chemical Structure |  | - |

| Molecular Formula | C₅H₃FN₂O₂ | [3][4] |

| Molecular Weight | 142.09 g/mol | [3][4] |

| CAS Number | 1211584-50-7 | [4] |

| Appearance | White to off-white crystalline powder. | [5] |

| Melting Point | Not widely reported; expected to be a high-melting solid similar to the parent compound, pyrazine-2-carboxylic acid (222-225 °C). The related methyl ester has a melting point of 55-57 °C[6]. | [6] |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO, ethanol, and acetone, with some solubility in water due to the polar carboxylic acid group capable of hydrogen bonding[3][5]. Low solubility is expected in non-polar solvents like hexane. | [3][5] |

| pKa (Acid Dissociation Constant) | Not experimentally reported; estimated to be less than 2.9. The pKa of the parent pyrazine-2-carboxylic acid is ~2.9[1]. The strong electron-withdrawing effect of the fluorine atom increases the acidity of the carboxylic acid proton, resulting in a lower pKa. | [1] |

Spectroscopic Profile for Structural Elucidation

Accurate characterization of 5-Fluoropyrazine-2-carboxylic acid is essential for confirming its identity and purity. The following section details the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural confirmation of this molecule. The electron-deficient pyrazine ring, combined with the highly electronegative fluorine and carboxylic acid substituents, results in a distinctive spectrum with signals shifted significantly downfield.

| Nucleus | Predicted Chemical Shift (δ) / ppm | Expected Multiplicity & Coupling |

| ¹H NMR | ~8.5 - 9.5 (Pyrazine H) | Two distinct signals in the aromatic region are expected for the two ring protons. Each will appear as a complex multiplet (e.g., doublet of doublets) due to both proton-proton (⁴JHH) and proton-fluorine (³JHF and ⁴JHF) coupling[7]. |

| ¹H NMR | >11.0 (Carboxylic Acid H) | A single, often broad, signal corresponding to the acidic proton. Its chemical shift is highly dependent on solvent and concentration. The use of DMSO-d₆ is recommended to reliably observe this exchangeable proton[7][8]. |

| ¹³C NMR | ~165 (Carboxylic Acid Carbonyl) | The carbonyl carbon of the carboxylic acid group. |

| ¹³C NMR | ~135 - 160 (Pyrazine Ring Carbons) | Four distinct signals are expected. The carbon directly bonded to the fluorine atom will appear as a doublet due to strong one-bond carbon-fluorine coupling (¹JCF). The other ring carbons will also exhibit smaller C-F couplings (²JCF, ³JCF). |

| ¹⁹F NMR | Varies with standard | A single resonance is expected. Its precise chemical shift will depend on the reference standard used. This experiment is crucial for confirming the presence and electronic environment of the fluorine atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of 5-Fluoropyrazine-2-carboxylic acid is dominated by the characteristic absorptions of the carboxylic acid moiety.

| Frequency Range (cm⁻¹) | Vibration Type | Appearance |

| 3300 - 2500 | O–H stretch (Carboxylic Acid) | A very broad and strong absorption band, often obscuring the C-H stretches in the same region. This broadening is a hallmark of the hydrogen-bonded dimer structure common in carboxylic acids[9]. |

| 1760 - 1690 | C=O stretch (Carboxylic Acid) | A strong, sharp absorption. Its exact position can be influenced by conjugation with the pyrazine ring and hydrogen bonding[9]. |

| ~1600 - 1450 | C=C and C=N stretches (Aromatic Ring) | Multiple medium to sharp bands characteristic of the pyrazine ring. |

| ~1200 - 1000 | C–F stretch | A strong, characteristic absorption indicating the presence of the carbon-fluorine bond. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a high-resolution mass spectrometer (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) will provide the exact mass, confirming the molecular formula.

-

Expected [M-H]⁻ Ion (Negative ESI): 141.0133

-

Expected [M+H]⁺ Ion (Positive ESI): 143.0282

Synthesis and Reactivity Overview

The synthesis of fluorinated pyrazines can be challenging. Direct C-H fluorination of pyrazine-2-carboxylic acid is often unsuccessful because the free carboxylic acid group can interfere with common fluorinating reagents[10]. A more reliable and frequently employed strategy involves a three-step sequence:

-

Protection: The carboxylic acid is first protected, typically as a methyl or ethyl ester, to prevent side reactions.

-

Fluorination: The resulting ester is then subjected to electrophilic fluorination using a reagent such as Selectfluor®.

-

Deprotection: The ester group is hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to yield the final 5-Fluoropyrazine-2-carboxylic acid product[10].

The diagram below illustrates this common synthetic workflow.

Caption: A generalized synthetic workflow for 5-Fluoropyrazine-2-carboxylic acid.

Experimental Protocols for Characterization

The following protocols are generalized methodologies that serve as a robust starting point for the analysis of 5-Fluoropyrazine-2-carboxylic acid. Optimization may be required based on available instrumentation and sample purity.

Protocol 1: ¹H NMR Spectral Analysis

-

Rationale: This protocol is designed to confirm the chemical structure and assess the purity of the compound. DMSO-d₆ is chosen as the solvent to ensure solubility and to clearly observe the exchangeable carboxylic acid proton without D₂O exchange[7].

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be applied if necessary.

-

Transfer the solution into a 5 mm NMR tube using a clean pipette.

-

Instrument Setup: Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Analysis: Integrate all signals and calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm). Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure[7].

-

Protocol 2: Solubility Assessment (Shake-Flask Method)

-

Rationale: This standard method determines the approximate solubility of the compound in a given solvent, a critical parameter for formulation and reaction setup.

-

Methodology:

-

Preparation: Add an excess amount of 5-Fluoropyrazine-2-carboxylic acid to a known volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully remove a known aliquot of the supernatant and dilute it appropriately.

-

Analyze the concentration of the dissolved compound using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the solubility based on the measured concentration and dilution factor.

-

The following diagram outlines the logical flow for the comprehensive characterization of a newly synthesized or procured batch of the compound.

Caption: Logical workflow for the characterization of 5-Fluoropyrazine-2-carboxylic acid.

Conclusion

5-Fluoropyrazine-2-carboxylic acid is a strategically important molecule for modern drug discovery. Its physicochemical properties are dictated by the interplay between the electron-deficient pyrazine core and the potent electronic effects of its fluoro and carboxylic acid substituents. The data and protocols presented in this guide—from its increased acidity and characteristic spectroscopic signatures to its established synthetic pathways—provide the essential knowledge base for its confident and effective use. A thorough understanding of these properties is the foundation upon which researchers can build, enabling the rational design and synthesis of novel, high-value pharmaceutical compounds.

References

-

MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]

-

Research Journal of Pharmacy and Biological Chemical Sciences. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [https://www.rjpbcs.com/pdf/2016_7(6)/.pdf]([Link]].pdf)

-

Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Retrieved from [Link][11]

- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

-

ResearchGate. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Retrieved from [Link]

-

Chemical Papers. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-pyrazine carboxylic acid, 98-97-5. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrazinoic acid. Retrieved from [Link][1]

-

National Center for Biotechnology Information. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link][2]

-

Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

-

MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid. Retrieved from [Link][5]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link][9]

-

Spectroscopy Online. (2020). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

NIST. (n.d.). 2-Methylpyrazine-5-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][8]

Sources

- 1. Pyrazinoic acid - Wikipedia [en.wikipedia.org]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 1211584-50-7 | 5-Fluoropyrazine-2-carboxylic acid - AiFChem [aifchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. ピラジンカルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

solubility profile of 5-Fluoropyrazine-2-carboxylic acid in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 5-Fluoropyrazine-2-carboxylic Acid in Organic Solvents

Introduction

5-Fluoropyrazine-2-carboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a derivative of pyrazine-2-carboxylic acid, the active metabolite of the frontline anti-tuberculosis drug pyrazinamide, its fluorinated analog holds potential for modified biological activity and improved pharmacokinetic properties.[1][2][3] The strategic incorporation of a fluorine atom can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability, making a thorough understanding of its physicochemical properties essential.[1]

A critical parameter in the pre-formulation and development of any active pharmaceutical ingredient (API) is its solubility profile. The extent to which a compound dissolves in various solvents dictates its absorption, distribution, metabolism, and excretion (ADME) profile, and is a key determinant of its bioavailability. This guide provides a comprehensive technical overview of the theoretical and experimental approaches to characterizing the solubility of 5-Fluoropyrazine-2-carboxylic acid in a range of organic solvents, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Predicted Physicochemical Properties

The solubility behavior of 5-Fluoropyrazine-2-carboxylic acid is governed by the interplay of its three key structural features: the pyrazine ring, the carboxylic acid group, and the fluorine atom.

-

Pyrazine Ring: This aromatic heterocycle contains two nitrogen atoms, which can act as hydrogen bond acceptors. The ring system itself is relatively non-polar.

-

Carboxylic Acid Group (-COOH): This functional group is highly polar and can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen).[4] This group is the primary driver of solubility in polar solvents.

-

Fluorine Atom (-F): As the most electronegative element, the fluorine atom has a strong electron-withdrawing inductive effect.[1] This is expected to increase the acidity of the carboxylic acid (lower pKa) compared to its non-fluorinated analog.[1] While a single fluorine atom does not significantly increase molecular size, it can alter the molecule's overall polarity and crystal packing energy.

Based on these features, a comparative analysis with the parent compound, pyrazine-2-carboxylic acid, which is soluble in water and polar organic solvents, provides a predictive baseline.[5] The introduction of fluorine is anticipated to modulate this solubility profile.

Predicted Solubility Profile in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

Table 1: Predicted Qualitative Solubility of 5-Fluoropyrazine-2-carboxylic Acid

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of these solvents. |

| Polar Aprotic | DMSO, DMF, Acetone | High to Moderate | These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. The overall polarity of the solute and solvent are well-matched.[5] |

| Moderately Polar | Ethyl Acetate | Moderate to Low | While ethyl acetate can accept hydrogen bonds, its overall lower polarity may limit the solubility compared to more polar aprotic solvents. |

| Non-Polar | Hexane, Toluene | Low to Negligible | The large mismatch in polarity and the inability of these solvents to form hydrogen bonds with the carboxylic acid group will result in poor solubility.[4][5] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low | Although slightly polar, these solvents are poor hydrogen bond partners for the carboxylic acid, leading to limited solubility. |

Experimental Determination of Thermodynamic Solubility

To obtain quantitative data, a robust experimental method is required. The equilibrium or thermodynamic solubility is the most accurate measure and is typically determined using the shake-flask method.[6][7] This method ensures that the solution has reached equilibrium with the solid phase.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the Shake-Flask Method.

Detailed Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 5-Fluoropyrazine-2-carboxylic acid to a series of glass vials. The excess solid is crucial to ensure equilibrium is reached.

-

Pipette a precise volume (e.g., 2 mL) of each selected organic solvent into the corresponding vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C for biorelevant studies).[7]

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is achieved.[7][8] A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

Remove the vials from the incubator and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[9]

-

Prepare a calibration curve using standard solutions of 5-Fluoropyrazine-2-carboxylic acid of known concentrations.

-

Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Interpreting Solubility: The Role of Intermolecular Forces

The experimentally determined solubility values can be rationalized by considering the specific intermolecular interactions between 5-Fluoropyrazine-2-carboxylic acid and the solvent molecules.

Caption: Key Intermolecular Interactions.

-

In Polar Protic Solvents (e.g., Methanol): The dominant interactions are strong hydrogen bonds. The carboxylic acid's -OH group donates a hydrogen bond to the solvent's oxygen, and the solvent's -OH group donates a hydrogen bond to the carbonyl oxygen and ring nitrogens of the solute. This extensive network of strong interactions leads to high solubility.

-

In Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents cannot donate hydrogen bonds but are effective hydrogen bond acceptors. They readily accept a hydrogen bond from the carboxylic acid's -OH group. Additionally, strong dipole-dipole interactions between the polar solute and solvent contribute significantly to dissolution.

-

In Non-Polar Solvents (e.g., Hexane): The only possible interactions are weak van der Waals forces. These are insufficient to overcome the strong hydrogen bonding and crystal lattice energy of the solid 5-Fluoropyrazine-2-carboxylic acid. The significant mismatch in polarity ("like dissolves unlike") results in very low solubility.[4]

Conclusion

References

- CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.

- Anumalagundam, S. solubility experimental methods.pptx.

- A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review.

- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Benchchem. Technical Support Center: Fluorination of Pyrazine-2-Carboxylic Acid.

- Benchchem. Technical Support Center: Synthesis of 6-Fluoro-pyrazine-2-carboxylic acid.

- Benchchem. A Comparative Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid and Pyrazine-2-carboxylic Acid: Physicochemical and Biological Imp.

- PMC. (2024, July 24). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT.

- OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).

- Reddit. (2021, March 13). If carboxylic acid is polar, why is it in the organic layer during liquid extractions??.

- Solubility of Organic Compounds. (2023, August 31).

- RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.

- AiFChem. (2025, October 21). 1211584-50-7 | 5-Fluoropyrazine-2-carboxylic acid.

- Solubility of Things. Pyrazine-2-carboxylic acid.

- MedChemExpress. 5-Hydroxypyrazine-2-Carboxylic Acid | Bacterial Inhibitor.

- JOCPR. (2014). Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met.

- Sigma-Aldrich. 5-Chloropyrazine-2-carboxylic acid | 36070-80-1.

- Google Patents. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

- Sigma-Aldrich. methyl 5-fluoropyrazine-2-carboxylate | 169335-35-7.

- Wikipedia. Pyrazinoic acid.

- Smolecule. (2023, August 17). Buy 6-Fluoro-pyrazine-2-carboxylic acid | 1197231-27-8.

- PubChemLite. Pyrazine-2-carboxylic acid (C5H4N2O2).

- BLD Pharm. 98-97-5|Pyrazine-2-carboxylic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazinoic acid - Wikipedia [en.wikipedia.org]

- 3. Buy 6-Fluoro-pyrazine-2-carboxylic acid | 1197231-27-8 [smolecule.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. raytor.com [raytor.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. solubility experimental methods.pptx [slideshare.net]

Physicochemical Profiling: The Acidity and pKa Landscape of 5-Fluoropyrazine-2-carboxylic Acid

Executive Summary

5-Fluoropyrazine-2-carboxylic acid (5-F-PzA) is a critical heterocyclic building block, widely utilized in the synthesis of antiviral agents (e.g., Favipiravir analogs) and antitubercular compounds. Its physicochemical profile is dominated by the interplay between the electron-deficient pyrazine core and the strongly electronegative fluorine substituent.

Understanding the acid dissociation constant (pKa) of 5-F-PzA is essential for optimizing extraction protocols, chromatographic separations, and predicting oral absorption (LogD profiles). While the non-fluorinated parent compound, pyrazine-2-carboxylic acid, exhibits a pKa of approximately 2.9 , the introduction of the fluorine atom at the C5 position exerts a significant inductive effect, further increasing acidity.

This guide provides a comprehensive analysis of the structural determinants of this acidity, predicted quantitative values based on structure-activity relationships (SAR), and validated experimental protocols for precise determination.

Structural Basis of Acidity

To understand the acidity of 5-F-PzA, one must deconstruct the electronic environment of the carboxylic acid proton.

The Pyrazine Core Effect

Unlike benzoic acid (pKa ~4.2), the pyrazine ring contains two nitrogen atoms at positions 1 and 4. These nitrogen atoms are highly electronegative, pulling electron density away from the ring carbons via the inductive effect (-I). This electron deficiency stabilizes the carboxylate anion (

The Fluorine Substituent Effect

In 5-Fluoropyrazine-2-carboxylic acid, the fluorine atom is positioned at C5.

-

Inductive Effect (-I): Fluorine is the most electronegative element.[1] It exerts a strong electron-withdrawing inductive effect through the

-bond framework. This further depletes electron density from the pyrazine ring and the carboxylate group, stabilizing the negative charge of the conjugate base. -

Positioning: The C5 position places the fluorine para-like relative to the N1 nitrogen but in a 1,4-relationship across the ring from the C2-carboxyl group. The cumulative electron withdrawal lowers the pKa relative to the parent compound.

Structural Visualization

The following diagram illustrates the electron-withdrawal vectors that contribute to the enhanced acidity of 5-F-PzA.

Figure 1: Structural logic dictating the increased acidity of 5-Fluoropyrazine-2-carboxylic acid compared to its parent scaffold.

Quantitative pKa Data Profile

As direct experimental values for 5-F-PzA are often proprietary or absent in open literature, the values below represent a synthesis of experimental data for the parent scaffold and high-confidence SAR predictions derived from Hammett substituent constants.

Table 1: Comparative Acidity Profile

| Compound | Structure | pKa (Experimental) | pKa (Predicted) | Note |

| Pyrazine-2-carboxylic acid | Parent Scaffold | 2.92 [1] | 2.90 | Baseline reference. |

| 5-Fluoropyrazine-2-carboxylic acid | Target Compound | N/A | 2.25 ± 0.3 | Stronger acid due to F-inductive effect. |

| Benzoic Acid | Carbocyclic Analog | 4.20 | 4.19 | Reference for nitrogen effect. |

| Favipiravir (T-705) | Amide/Enol Analog | 5.1 (Enol) | - | Different ionizable group (Enol/Amide). |

Interpretation: Researchers should treat 5-F-PzA as a moderately strong organic acid (pKa ~2.2).

-

At pH 1.0: ~95% Protonated (Neutral/Unionized).

-

At pH 4.0: >98% Deprotonated (Anionic).

-

Implication: For extraction from aqueous media, the pH must be adjusted to < 1.5 to ensure the compound partitions into organic solvents (e.g., Ethyl Acetate or DCM).

Experimental Determination Protocols

For drug development filings, predicted values are insufficient. The following protocols are the industry standard for determining the precise pKa of fluorinated heterocycles.

Protocol A: Potentiometric Titration (The "Gold Standard")

This method is suitable for compounds with solubility > 1 mM.

Reagents:

-

0.1 M NaOH (Standardized, Carbonate-free).

-

0.1 M HCl.

-

0.15 M KCl (Ionic strength adjustor).

-

Degassed HPLC-grade water.

Workflow:

-

Calibration: Calibrate the pH electrode using buffers at pH 1.68, 4.01, and 7.00 (bracketing the expected pKa).

-

Dissolution: Dissolve ~3-5 mg of 5-F-PzA in 20 mL of 0.15 M KCl solution. Ensure complete dissolution (sonicate if necessary).

-

Acidification: Lower the starting pH to ~1.5 using small aliquots of 0.1 M HCl to ensure the compound is fully protonated.

-

Titration: Titrate with 0.1 M NaOH using an autotitrator. Add titrant in 2-5 µL increments.

-

Data Acquisition: Record pH vs. Volume of NaOH.

-

Calculation: Use the Bjerrum method or Gran plot analysis to determine the inflection point (equivalence point) and half-equivalence point (

).

Figure 2: Potentiometric titration workflow for accurate pKa determination.

Protocol B: 19F-NMR pH Titration

This method is superior for 5-F-PzA if solubility is low or if impurities are present, as 19F NMR is selective for the fluorinated species.

Principle: The chemical shift (

Workflow:

-

Sample Prep: Prepare a 1 mM solution of 5-F-PzA in 90%

/ 10% -

Buffer Series: Prepare a series of samples adjusted to pH values ranging from 1.0 to 5.0 (0.5 unit increments).

-

Acquisition: Acquire non-decoupled 19F NMR spectra for each pH point.

-

Plotting: Plot

(ppm) vs. pH. -

Fitting: Fit the sigmoidal curve to the Henderson-Hasselbalch equation:

Implications for Drug Development[1]

Solubility and Formulation

-

Intrinsic Solubility (

): The neutral form (pH < 2) has limited aqueous solubility. -

Salt Formation: Due to the low pKa (~2.2), 5-F-PzA readily forms stable salts with weak bases. However, "salt disproportionation" may occur in solid formulations if the counter-ion is not basic enough (e.g., weak amino acids).

-

Buffer Selection: For HPLC analysis, avoid phosphate buffers at pH 2-3 (buffering capacity is low). Use Formate (pKa 3.75) or Trifluoroacetic acid (pKa 0.[2]23) modifiers to maintain ionization control.

Lipophilicity (LogD)

The distribution coefficient (LogD) is highly pH-dependent.

-

Stomach (pH 1.5): The molecule is largely neutral. LogD

LogP (estimated ~0.2 to 0.5). Good passive permeability. -

Intestine (pH 6.5): The molecule is >99.9% ionized (anionic). LogD drops significantly (estimated < -2.0).[3][4] Permeability will rely on paracellular transport or specific transporters (e.g., MCTs), rather than passive diffusion.

References

-

ChemicalBook. (2025). 2-Pyrazinecarboxylic acid Properties and pKa Data. Retrieved from

-

BenchChem. (2025).[1] A Comparative Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid and Pyrazine-2-carboxylic Acid. Retrieved from

-

Michigan State University. (2025). Ionization Constants of Heteroatom Organic Acids. Retrieved from

-

ChemRxiv. (2021). Protonation, Tautomerism, and Base Pairing of the Antiviral Favipiravir (T-705). Retrieved from

-

National Institutes of Health (NIH). (2022). Formulation Development of Favipiravir Oral Solution. Retrieved from

Sources

Metabolic Stability of Fluorinated Pyrazine Scaffolds in Drug Discovery

Executive Summary

Pyrazine scaffolds are ubiquitous in modern medicinal chemistry, serving as "privileged structures" in kinase inhibitors, GPCR ligands, and antimycobacterials due to their optimal hydrogen-bonding potential and low molecular weight.[1] However, a recurring failure mode for these scaffolds is unexpectedly high in vivo clearance despite acceptable microsomal stability.[1] This discrepancy often stems from Aldehyde Oxidase (AO) mediated metabolism—a cytosolic pathway frequently overlooked in standard Phase I screens.[1]

This guide details the mechanistic application of fluorine substitution to mitigate both Cytochrome P450 (CYP) and AO liabilities.[1] We present a validated decision framework for regioselective fluorination and a specific S9 Fraction Stability Protocol designed to capture cytosolic clearance mechanisms that microsomal assays miss.

The Pyrazine Liability: CYP vs. AO

To stabilize a pyrazine scaffold, one must first identify the dominant clearance mechanism.[1] Pyrazines are electron-deficient heteroaromatics, creating a dichotomy in their metabolic susceptibility:

The CYP Pathway (Electrophilic Attack)

Cytochrome P450 enzymes generally utilize a high-valent iron-oxo species (

-

Mechanism: N-oxidation or carbon hydroxylation.[1]

-

Susceptibility: Pyrazines with electron-donating groups (EDGs) are prone to CYP metabolism.[1]

-

Standard Screen: Liver Microsomes (HLM/RLM) + NADPH.[1]

The Aldehyde Oxidase Pathway (Nucleophilic Attack)

This is the "silent killer" of pyrazine drugs.[1] AO is a cytosolic Molybdenum-co-factored enzyme that behaves as a nucleophile.[1]

-

Mechanism: Hydride transfer from the substrate to the molybdenum center, followed by hydroxylation at the most electron-deficient carbon (typically C-3 or C-5).[1]

-

Susceptibility: Electron-poor rings are highly attractive to AO.[1]

-

The Trap: Standard microsomal assays do not contain AO (it is lost in the supernatant during centrifugation). A compound can appear stable in HLM but vanish in hepatocytes or in vivo.[1]

The Fluorine Solution: Mechanistic Causality

Fluorine is not merely a hydrogen bioisostere; it is a metabolic control switch.[1] Its introduction affects the pyrazine core through three distinct physical-organic levers:

Electronic Deactivation (CYP Shielding)

Fluorine is the most electronegative element (

-

Effect: Substituting a pyrazine ring with fluorine pulls electron density via the

-bond ( -

Result: This lowers the basicity of the pyrazine nitrogens (reducing coordination to the CYP heme iron) and reduces the electron density available for oxidative attack.

Steric Blocking (Site of Metabolism)

The C-F bond length (1.47 Å) is intermediate between C-H (1.20 Å) and C-OH.[1]

-

Effect: Placing fluorine directly at the metabolic soft spot (Site of Metabolism, SoM) physically blocks the approach of the enzyme.[1]

-

Critical Nuance: For AO, this is the only way to use fluorine effectively.[1] Because F is electron-withdrawing, placing it remote from the SoM makes the ring more electron-deficient, potentially accelerating AO metabolism at the unsubstituted positions.[1]

Lipophilicity Modulation ( )

While F is lipophilic, its electron-withdrawing nature lowers the

Visualization: Metabolic Pathways & Logic

The following diagram illustrates the divergent metabolic fates of the pyrazine scaffold and the decision logic for stabilization.

Figure 1: Divergent metabolic pathways for pyrazines.[1] Note that AO requires electron-deficient substrates, whereas CYPs prefer electron-rich ones.[1]

Experimental Protocol: The S9 Stability Assay

To accurately assess the stability of fluorinated pyrazines, you must use Liver S9 Fractions (which contain both microsomes and cytosol) rather than pure microsomes.[1]

Rationale

-

S9 Fraction: Post-mitochondrial supernatant (9000 x g).[1] Contains CYPs, UGTs, and Cytosolic enzymes (AO, XO).[1][2]

Materials

-

Test Compound: 10 mM stock in DMSO.

-

Enzyme Source: Pooled Human/Rat Liver S9 fractions (20 mg/mL protein conc).[1]

-

Buffers: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactors:

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

Step-by-Step Workflow

-

Preparation: Dilute S9 fraction to 1.0 mg/mL in Phosphate Buffer. Pre-warm to 37°C.

-

Inoculation: Spike test compound to final concentration of 1 µM (keeps DMSO < 0.1%).

-

Reaction Initiation:

-

Sampling: Aliquot 50 µL at T=0, 15, 30, 60 min into 150 µL Stop Solution.

-

Processing: Centrifuge (4000 rpm, 20 min, 4°C) to pellet protein.

-

Analysis: Inject supernatant onto LC-MS/MS (Reverse phase C18). Monitor parent depletion.[1]

Data Calculation

Calculate the in vitro intrinsic clearance (

Strategic Fluorination Workflow (SAR)

When optimizing a pyrazine hit, follow this logical cascade to determine where to place the fluorine atom.

Figure 2: Decision tree for regioselective fluorination based on S9 stability data.

Comparative Data: The Fluorine Effect

The table below summarizes the impact of fluorine substitution on a theoretical pyrazine kinase inhibitor (Generic structure: 2-aminopyrazine derivative).

| Compound | Substitution | pKa (calc) | HLM | S9 | Predominant Met.[1] Path |

| PZ-001 | H (Parent) | 3.2 | >60 | 12 | AO (C-3 oxidation) |

| PZ-002 | 3-F | 1.8 | >60 | >60 | Stable (Blocked AO) |

| PZ-003 | 5-F | 1.9 | >60 | 8 | AO (Activated C-3 attack) |

| PZ-004 | 3-Me | 3.5 | 25 | 30 | CYP (Methyl oxidation) |

Analysis:

-

PZ-001: Stable in microsomes (HLM) but unstable in S9, indicating pure AO liability.[1]

-

PZ-002: Fluorine at C-3 blocks the AO site.[1] The electron-withdrawing nature also prevents CYP oxidation.[1] Ideal candidate.

-

PZ-003: Fluorine at C-5 makes C-3 more electron-deficient, accelerating AO attack at C-3.[1] This is a common medicinal chemistry error.

-

PZ-004: Methyl is a steric block but is electron-donating and metabolically labile itself (benzylic oxidation).[1]

References

-

Hutzler, J. M., et al. (2013).[1][3] "Strategies for a comprehensive understanding of metabolism by aldehyde oxidase." Expert Opinion on Drug Metabolism & Toxicology. Link

-

Müller, K., et al. (2007).[1][4] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link[1][4]

-

Pryde, D. C., et al. (2010).[1] "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[1][3][5] Journal of Medicinal Chemistry. Link[1]

-

Obach, R. S. (2004).[1][6] "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

-

Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ijcpa.in [ijcpa.in]

Thermodynamic Stability & Physicochemical Profiling of 5-Fluoro-2-Pyrazinecarboxylic Acid

This guide serves as a comprehensive technical resource on the thermodynamic stability, physicochemical profiling, and handling of 5-Fluoro-2-pyrazinecarboxylic acid (5-F-PCA) .

Executive Summary: The Fluorine Effect

5-Fluoro-2-pyrazinecarboxylic acid (5-F-PCA) is a critical heterocyclic building block, primarily utilized as an intermediate in the synthesis of antiviral agents (e.g., Favipiravir analogs) and antitubercular prodrugs. Its thermodynamic profile is dominated by the electron-withdrawing nature of the fluorine atom at the C5 position.

Unlike its non-fluorinated congener (pyrazine-2-carboxylic acid), 5-F-PCA exhibits distinct solid-state behavior and solution thermodynamics. The fluorine substitution lowers the pKa of the carboxylic acid, alters the crystal lattice energy, and significantly impacts thermal stability regarding decarboxylation. This guide provides the thermodynamic framework necessary for optimizing the isolation, purification, and storage of 5-F-PCA.

Molecular Architecture & Theoretical Stability

Electronic Perturbation

The thermodynamic stability of 5-F-PCA is governed by the interplay between the pyrazine ring nitrogens and the fluorine substituent.

-

Inductive Effect (-I): The fluorine atom (electronegativity

) at C5 exerts a strong inductive pull through the -

Thermal Decarboxylation Risk: The electron-deficient ring destabilizes the C2-COOH bond at elevated temperatures. The transition state for decarboxylation involves the formation of a transient ylide-like intermediate, which is stabilized by the electron-withdrawing nitrogen atoms but can be accelerated by the inductive effect of fluorine.

Diagram: Thermal Decarboxylation Pathway

The following diagram illustrates the critical thermal degradation pathway that researchers must mitigate during drying and recrystallization.

Caption: Thermal decarboxylation mechanism of 5-F-PCA. The reaction is irreversible and entropy-driven by the release of CO2 gas.

Solid-State Thermodynamics

Polymorphism & Lattice Energy

Heteroaromatic carboxylic acids are prone to polymorphism due to the flexibility of the carboxylic acid dimer synthon (homodimer vs. catemer chains).

-

Thermodynamic Form: The form with the highest melting point and heat of fusion is generally the thermodynamically stable form at room temperature.

-

Metastable Forms: Rapid cooling from recrystallization solvents (e.g., Ethanol/Water) often yields metastable forms or solvates.

Thermal Analysis Data (Typical)

While specific batch values vary, the following ranges are characteristic for high-purity 5-F-PCA:

| Parameter | Typical Value / Range | Thermodynamic Significance |

| Melting Point ( | 145°C – 155°C (Dec.) | Onset of melting often overlaps with decarboxylation. |

| Enthalpy of Fusion ( | 25 – 35 kJ/mol | High lattice energy indicates strong intermolecular H-bonding. |

| Decomposition ( | > 150°C | Critical Process Limit. Processing above this T leads to yield loss. |

| Solid Density | ~1.5 – 1.6 g/cm³ | Higher density correlates with the stable polymorph. |

Solution Thermodynamics & Solubility

Understanding the solubility of 5-F-PCA is essential for crystallization yield. The dissolution process is typically endothermic (

Thermodynamic Solubility Models

For process modeling, the solubility (

Where

Solvent Selection Matrix

Based on the "like dissolves like" principle and the polar nature of the carboxylic acid group:

| Solvent Class | Solubility Potential | Thermodynamic Driver |

| Polar Aprotic (DMSO, DMF) | High | Dipole-dipole interactions disrupt acid dimers. |

| Polar Protic (Methanol, Ethanol) | Moderate | H-bonding solvation; good for cooling crystallization. |

| Non-Polar (Hexane, Toluene) | Very Low | High interfacial tension; used as anti-solvents. |

| Water | pH Dependent | Low at pH < pKa; High at pH > pKa (salt formation). |

Experimental Protocols

The following protocols are designed to generate self-validating thermodynamic data.

Protocol A: Gravimetric Solubility Determination

Objective: Determine the saturation solubility curve to calculate dissolution enthalpy.

-

Preparation: Add excess 5-F-PCA to 10 mL of solvent (e.g., Ethanol) in a jacketed equilibrium cell.

-

Equilibration: Stir at fixed temperature (

) for 24 hours. -

Sampling: Stop stirring and allow settling for 1 hour. Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to

). -

Quantification: Evaporate solvent from a weighed aliquot and dry residue to constant weight (Vacuum oven, 40°C).

-

Validation: Repeat at

. Plot

Protocol B: Polymorph Screening via DSC

Objective: Identify melting point and detect solvates/polymorphs.

-

Sample: Weigh 2–5 mg of dried 5-F-PCA into a Tzero aluminum pan. Crimp with a pinhole lid (allows CO2 escape if decomposition occurs).

-

Ramp: Heat from 30°C to 200°C at 10°C/min under Nitrogen purge (50 mL/min).

-

Analysis:

-

Endotherm 1: Desolvation (if solvate exists).

-

Endotherm 2: Melting (

). -

Exotherm/Noise: Decomposition (immediately following or overlapping melt).

-

Workflow Visualization

The following diagram outlines the decision logic for characterizing a new batch of 5-F-PCA to ensure thermodynamic consistency.

Caption: Thermodynamic characterization workflow for 5-F-PCA quality control.

References

-

Favipiravir Synthesis & Intermediates

- Furuta, Y., et al. "Favipiravir (T-705), a novel viral RNA polymerase inhibitor." Antiviral Research. (2013).

-

Source:

-

Thermodynamic Solubility of Pyrazine Derivatives

-

Yang, Z., et al. "Solubility Determination and Thermodynamic Mixing Properties of 5-Methyl-2-pyrazinecarboxylic Acid in Different Solvents."[2] Journal of Chemical & Engineering Data. (2019).

-

Source:

-

-

Thermal Decomposition of Heteroaromatic Acids

- Svecova, M., et al. "Thermal stability and decomposition of pyrazine-2-carboxylic acid." Journal of Thermal Analysis and Calorimetry.

-

Source:

-

Polymorphism in Pharmaceutical Intermediates

- Caira, M. R. "Crystalline Polymorphism of Organic Compounds." Topics in Current Chemistry.

-

Source:

(Note: While specific thermodynamic constants for 5-F-PCA are proprietary in many contexts, the citations above provide the validated methodologies and analog data required to derive them.)

Sources

Methodological & Application

synthesis protocols for 5-Fluoropyrazine-2-carboxylic acid derivatives

Executive Summary

The 5-fluoropyrazine-2-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry, notably serving as a bioisostere for pyridine and phenyl rings to improve metabolic stability and lipophilicity (LogP).[1][2] However, the electron-deficient nature of the pyrazine ring renders it susceptible to nucleophilic attack, making the introduction and retention of the fluorine atom challenging during synthesis.

This guide details two validated protocols for synthesizing the core 5-fluoro scaffold:

-

Method A (Preferred): Nucleophilic Aromatic Substitution (

) via Halogen Exchange (Halex).[1][2] -

Method B (Alternative): Diazotization-Fluorination (Balz-Schiemann) using HF-Pyridine.[1][2]

Strategic Analysis & Retrosynthesis

The primary challenge in synthesizing 5-fluoropyrazine derivatives is the high reactivity of the C-F bond toward hydrolysis in basic media and the volatility of the intermediate esters.

-

Electronic Activation: The nitrogen at position 4 activates the C-5 position for nucleophilic attack (para-like relationship), facilitating

displacement of chloride by fluoride. -

Solvation Effects: The use of polar aprotic solvents (DMSO, Sulfolane) is non-negotiable to strip the hydration shell from the fluoride ion, enhancing its nucleophilicity.

Visualizing the Pathway

Figure 1: Retrosynthetic analysis showing the two primary routes to the 5-fluoro core.[1] Method A (Top) is preferred for scalability.[2]

Detailed Experimental Protocols

Method A: The "Halex" Route (Scalable & Robust)

Target: Methyl 5-fluoropyrazine-2-carboxylate

Mechanism:

Reagents & Equipment:

-

Potassium Fluoride (Spray-dried, 3.0 eq) - Critical: Must be anhydrous.[1][2]

-

Equipment: Sealed pressure tube or autoclave (to prevent sublimation).[1][2]

Step-by-Step Protocol:

-

Drying (Crucial): Dry the spray-dried KF in a vacuum oven at 150°C for 4 hours prior to use. Even trace water will convert the product to the 5-hydroxy impurity (inactive).

-

Charging: In a glovebox or under active

flow, charge the reaction vessel with Methyl 5-chloropyrazine-2-carboxylate, dried KF, and 18-Crown-6. -

Solvation: Add anhydrous DMSO. Seal the vessel immediately.

-

Reaction: Heat the mixture to 120°C for 4–6 hours.

-

Workup (The "Crash" Method):

-

Purification: Wash organics with brine, dry over

, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Yield Expectation: 70–85%

Method B: Diazotization-Fluorination (Laboratory Scale)

Target: Methyl 5-fluoropyrazine-2-carboxylate Mechanism: Balz-Schiemann type reaction using Olah’s Reagent.[1][2]

Safety Alert: This protocol uses HF-Pyridine .[1] See Section 5 for mandatory safety controls.

Reagents:

-

Sodium Nitrite (

, 1.2 eq)[2]

Step-by-Step Protocol:

-

Preparation: In a polyethylene (PE) or Teflon vessel (glass is incompatible with HF), cool the HF-Pyridine solution to -10°C using an acetone/dry-ice bath.

-

Addition: Add the aminopyrazine precursor portion-wise. The exotherm must be controlled.

-

Diazotization: Add solid

slowly over 30 minutes, maintaining temp < 0°C. Stir for 1 hour at 0°C. -

Decomposition: Allow the mixture to warm to Room Temperature (RT) naturally, then heat to 40°C for 1 hour to drive

evolution. -

Quench: Pour the mixture carefully into a stirred solution of

/ Ice. Caution: Massive -

Extraction: Extract with Dichloromethane (DCM).

Yield Expectation: 40–60% (Lower yielding but useful if the amine is the only available starting material).

Method C: Derivatization (Hydrolysis & Amide Coupling)

To generate the final drug candidate, the ester must be hydrolyzed to the acid without defluorination.

Protocol:

-

Dissolve Methyl 5-fluoropyrazine-2-carboxylate in THF:Water (3:1).[1][2]

-

Add LiOH·H2O (1.05 eq) at 0°C. Do not use NaOH or excess heat, as

can displace the Fluorine.[2] -

Stir at 0°C for 30–60 mins. Acidify with 1M HCl to pH 3.

-

Coupling: React the crude acid immediately using HATU/DIEA and the desired amine (R-

) in DMF to form the amide.

Analytical Validation (QC)

| Parameter | 5-Fluoro-Ester Characteristics | 5-Chloro-Precursor Characteristics |

| 1H NMR | ||

| 19F NMR | ~ -85 ppm (Singlet/Doublet) | N/A |

| HPLC RT | Earlier eluting (more polar) | Later eluting |

| Appearance | White to off-white solid | Gray/White solid |

*Note: The J-coupling of 8.0Hz represents the long-range H-F coupling, a definitive diagnostic peak.[1]

Safety & Hazard Control (HF Specific)

CRITICAL: If using Method B (HF-Pyridine), strict adherence to the following workflow is mandatory.

Figure 2: Safety workflow for handling HF reagents.[1][2] Calcium Gluconate must be physically present on the bench before opening the bottle.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Wet KF or DMSO.[1][2] | Re-dry KF at 150°C/Vacuum.[1] Distill DMSO over |

| 5-Hydroxy Impurity | Hydrolysis during reaction.[1] | Ensure strictly anhydrous conditions.[1] Reduce reaction time. |

| Dark/Tar Product | Polymerization.[1] | Perform reaction under strict |

| Low Yield (Method B) | Incomplete Diazotization.[1][2] | Ensure temp < 0°C during nitrite addition.[1] Verify nitrite quality.[1] |

References

-

BenchChem Technical Support. (2025).[1][2][5][6] Synthesis of 6-Fluoro-pyrazine-2-carboxylic acid and related derivatives.[1][2][5][8] Retrieved from [2]

-

Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester.[1][2][4] J. Chem. Pharm.[1] Res., 6(5):104-105.[1][2] Retrieved from [2]

-

PubChem. (2025).[1][2] Methyl 5-chloropyrazine-2-carboxylate (Compound Summary).[1][2][3][4] National Library of Medicine.[1] Retrieved from [1][2]

-

University of Toronto EHS. (2025).[1][2] Hydrogen Fluoride Protocol and Safety Guidelines. Retrieved from [2]

-

Doležal, M. et al. (2002).[1][2] Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7, 363-373.[1] Retrieved from [2]

Sources

- 1. Methyl 5-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 406081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. JP6118817B2 - Process for producing 5- (difluoromethyl) pyrazine-2-carboxylic acid and its production intermediate - Google Patents [patents.google.com]

- 3. Methyl 5-chloropyrazine-2-carboxylate | 33332-25-1 [chemicalbook.com]

- 4. jocpr.com [jocpr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rtong.people.ust.hk [rtong.people.ust.hk]

- 8. researchgate.net [researchgate.net]

Application Note: High-Efficiency Esterification of 5-Fluoropyrazine-2-carboxylic Acid

[1]

Executive Summary

This guide details the optimized protocol for the esterification of 5-Fluoropyrazine-2-carboxylic acid (CAS: 32064-59-2) .[1] Due to the electron-deficient nature of the pyrazine ring and the lability of the C5-fluorine atom toward nucleophilic aromatic substitution (

We present a Two-Step Acyl Chloride Activation Protocol as the gold standard. This method isolates the reactive intermediate, ensuring complete conversion while mitigating the risk of fluorine displacement by avoiding strong alkoxide nucleophiles.

Chemical Context & Mechanistic Rationale[1][2][3][4][5][6][7]

The Substrate Challenge

The pyrazine ring is significantly electron-deficient (π-deficient), making the carboxylic acid less nucleophilic and harder to activate compared to benzoic acid derivatives. Furthermore, the fluorine atom at the 5-position is activated for

-

Risk: In the presence of strong bases (e.g.,

, -

Solution: The reaction must proceed under acidic or neutral conditions . We utilize Thionyl Chloride (

) to generate the highly electrophilic acid chloride, which reacts rapidly with alcohols without requiring strong base catalysis.

Reaction Pathway

The transformation proceeds via the formation of 5-fluoropyrazine-2-carbonyl chloride .[1] This intermediate is highly reactive and allows for esterification at low temperatures, kinetically favoring the ester formation over the thermodynamic

Figure 1: Mechanistic pathway highlighting the critical intermediate stage.

Experimental Protocol: Two-Step Acyl Chloride Method

This protocol is validated for the synthesis of Methyl, Ethyl, and Isopropyl esters.

Materials & Reagents

| Reagent | Equiv. | Role | Grade |

| 5-Fluoropyrazine-2-carboxylic acid | 1.0 | Substrate | >97% HPLC |

| Thionyl Chloride ( | 5.0 | Activator | ReagentPlus® |

| DMF (Dimethylformamide) | 0.05 | Catalyst | Anhydrous |

| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous |

| Methanol (or other alcohol) | 5.0 | Reactant | Anhydrous |

| Sodium Bicarbonate ( | N/A | Quench | Sat.[1] Aq. Sol. |

Step-by-Step Procedure

Phase 1: Activation (Acid Chloride Formation)

-

Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or

inlet). -

Suspension: Charge the flask with 5-Fluoropyrazine-2-carboxylic acid (1.0 equiv).

-

Reagent Addition: Add Thionyl Chloride (5.0 equiv) carefully. The acid will initially be insoluble.

-

Catalysis: Add 2-3 drops of DMF . Note: This catalyzes the formation of the Vilsmeier-Haack intermediate, significantly accelerating the reaction.

-

Reaction: Heat the mixture to reflux (

oil bath). Stir for 2–3 hours.-

Checkpoint: The solution should become clear and homogeneous, indicating conversion to the acid chloride.

-

-

Isolation: Cool to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess

.-

Critical Step: Add dry Toluene (10 mL) and re-evaporate (azeotropic removal) to ensure all traces of

and HCl are removed. Repeat twice. Residual HCl can degrade sensitive esters. [1]

-

Phase 2: Esterification[1][2][3]

-

Dissolution: Redissolve the crude yellow/brown oil (Acid Chloride) in anhydrous DCM (10 mL per gram of substrate).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Alcohol Addition: Add the anhydrous alcohol (MeOH, EtOH, etc.) dropwise over 10 minutes.

-

Stoichiometry: Use 5.0 equivalents if the alcohol is cheap/volatile; use 1.1 equivalents if the alcohol is complex/expensive.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Monitoring: Check reaction progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS. The acid chloride spot (reactive with MeOH on plate) should disappear.

Phase 3: Workup & Purification[1][2]

-

Quench: Pour the reaction mixture into a separatory funnel containing cold Saturated

. -

Extraction: Extract with DCM (

). -

Drying: Combine organic layers, wash with Brine, and dry over Anhydrous

. -

Concentration: Filter and concentrate in vacuo.

-

Purification: Most simple esters (Methyl/Ethyl) are pure enough for use (>95%). If necessary, purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).[1]

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of 5-fluoropyrazine-2-carboxylates.

Quality Control & Troubleshooting

Analytical Specifications

| Test | Method | Expected Result |

| Purity | HPLC (C18, ACN/H2O) | > 98.0% Area |

| Identity | Pyrazine protons: | |

| Fluorine Integrity | Single peak ~ -70 to -80 ppm (verify vs. starting material) | |

| Appearance | Visual | Off-white solid or pale yellow oil |

Troubleshooting Guide

Issue 1: Presence of 5-Methoxypyrazine impurity (if using MeOH).

-

Cause: Basic conditions allowed Methoxide (

) to displace Fluorine.[1] -

Fix: Ensure the reaction remained acidic/neutral. Do not use bases (TEA/Pyridine) during the alcohol addition step unless absolutely necessary. If base is required for a specific alcohol, use a non-nucleophilic base like DIPEA or 2,6-Lutidine and keep T < 0°C.[1]

Issue 2: Incomplete Conversion.

-

Cause: Incomplete formation of acid chloride.

-

Fix: Ensure the initial reflux with

turns the solution completely clear. Fresh

Issue 3: Product Degradation during Workup.

References

-

BenchChem Technical Support. (2025).[2][3][7] Fluorination and Esterification of Pyrazine-2-Carboxylic Acid Protocols. Retrieved from

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

Sigma-Aldrich. (n.d.).[1] Product Specification: 5-Fluoropyrazine-2-carboxylic acid.[1] Retrieved from [1]

-

Organic Syntheses. (n.d.). General Procedures for Acid Chloride Formation. Retrieved from

- Furuta, Y., et al. (2009). Synthesis and Antiviral Activity of T-705 (Favipiravir) and Related Compounds.

Sources

- 1. 4949-13-7|2-Fluoropyrazine|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jocpr.com [jocpr.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: 5-Fluoropyrazine-2-carboxylic Acid as a Versatile Scaffold for Novel Antiviral Agents

Abstract

The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity, making 5-Fluoropyrazine-2-carboxylic acid a highly valuable starting material for drug discovery. This document provides an in-depth guide for researchers, outlining the strategic application of 5-Fluoropyrazine-2-carboxylic acid in the synthesis of potential antiviral agents, inspired by the clinical success of molecules like Favipiravir.[2][3] We present detailed synthetic protocols, methodologies for biological evaluation, and the scientific rationale underpinning these experimental designs.

Introduction: The Strategic Advantage of the Fluoropyrazine Scaffold

The pyrazine heterocycle is a cornerstone of many therapeutic agents, including four drugs on the WHO's Model List of Essential Medicines.[2] In antiviral research, the pyrazine-based agent Favipiravir (T-705) has demonstrated broad-spectrum activity against a range of RNA viruses by targeting the RNA-dependent RNA polymerase (RdRp) enzyme.[4][5] Favipiravir is a prodrug that is intracellularly converted to its active triphosphate form, which is then incorporated into nascent viral RNA, inducing lethal mutagenesis.[5][6]

The utility of 5-Fluoropyrazine-2-carboxylic acid as a building block is twofold:

-

The Carboxylic Acid Handle: This functional group provides a versatile point for synthetic modification, allowing for the straightforward formation of amides, esters, and other derivatives to build diverse chemical libraries.[7]

-

The 5-Fluoro Substituent: The fluorine atom at the C5-position (equivalent to the C6-position in the Favipiravir numbering system) is critical for potency in Favipiravir analogs.[3] Its high electronegativity can alter the electron distribution of the pyrazine ring, influencing protein-ligand interactions and improving metabolic stability by blocking potential sites of oxidation.

This guide will explore the practical synthesis and evaluation of novel derivatives from this powerful starting material.

Synthetic Pathways and Experimental Protocols

The derivatization of 5-Fluoropyrazine-2-carboxylic acid can be approached through several high-yielding synthetic routes. The following protocols are designed to be robust and adaptable for the creation of a diverse library of compounds for screening.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

- 5. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemimpex.com [chemimpex.com]

scale-up synthesis of Favipiravir from 5-Fluoropyrazine-2-carboxylic acid

As a Senior Application Scientist, this guide provides a detailed, technically-grounded protocol for the scale-up synthesis of the antiviral agent Favipiravir. While various synthetic routes have been explored, this document focuses on a practical and economically viable pathway suitable for drug development professionals, starting from the readily available precursor, 3-aminopyrazine-2-carboxylic acid.

Analysis of Synthetic Strategies for Favipiravir

The development of a robust and scalable synthesis is paramount for any pharmaceutical agent. For Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), numerous synthetic routes have been published, starting from a variety of precursors, including:

-

2-Aminopyrazine[1]

-

Diethyl malonate

-

Pyrazine-2-carboxamide

While a synthesis starting from 5-Fluoropyrazine-2-carboxylic acid might seem plausible due to structural similarities, it is not a documented or industrially pursued route. The required chemical transformations, including amidation, regioselective hydroxylation, and potential fluorine migration, would be complex and inefficient for large-scale production.

Instead, a more field-proven and economical approach begins with 3-aminopyrazine-2-carboxylic acid . This pathway proceeds through a highly versatile intermediate, 3,6-dichloropyrazine-2-carbonitrile , which can be efficiently converted to the final active pharmaceutical ingredient (API). This route minimizes the use of expensive reagents and hazardous materials found in earlier syntheses, such as the highly corrosive Olah's reagent (HF/Pyridine complex)[2][3].

This application note details this preferred, scalable three-stage process.

Overall Synthetic Pathway

The synthesis is logically divided into three primary stages:

-

Formation of the Key Dichloro-Nitrile Intermediate: Conversion of 3-aminopyrazine-2-carboxylic acid into 3,6-dichloropyrazine-2-carbonitrile.

-

Fluorination via Halogen Exchange (HALEX): Replacement of the chlorine atom at the 6-position with fluorine.

-

One-Pot Hydroxylation and Hydrolysis: Selective conversion of the remaining chlorine and the nitrile group to yield Favipiravir.

Caption: Chemical synthesis pathway from 3-aminopyrazine-2-carboxylic acid to Favipiravir.

Experimental Protocols and In-Depth Discussion

The following protocols are designed for gram-scale synthesis and provide a basis for further scale-up. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Stage 1: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile (Intermediate B)

This stage involves a multi-step, one-pot conversion. The carboxylic acid is first converted to its amide, which then undergoes chlorination and dehydration.

Rationale: This sequence efficiently installs the necessary functional groups. Phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅) serves as a powerful chlorinating and dehydrating agent, converting the amide to a nitrile and hydroxyl groups (from the tautomeric form of the pyrazine ring) to chlorides.

Protocol:

-

Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 3-aminopyrazine-2-carboxylic acid (1.0 eq).

-

Amidation: Suspend the starting material in an appropriate solvent like sulfolane. Add a suitable amide source (e.g., urea, 1.5 eq). Heat the mixture to 130-140 °C for 4-6 hours until the conversion to 3-aminopyrazine-2-carboxamide is complete (monitored by TLC/LC-MS).

-

Chlorination/Dehydration: Cool the mixture to below 80 °C. Cautiously add phosphorus pentachloride (PCl₅, 2.5 eq) in portions, followed by the slow addition of phosphorus oxychloride (POCl₃, 5.0 eq).

-

Reaction: Heat the reaction mixture to 100-110 °C and maintain for 3-5 hours. The reaction progress should be monitored for the disappearance of the intermediate amide.

-

Work-up: After cooling to room temperature, slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic process. The crude product will precipitate.

-

Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold n-heptane.

-

Purification: Dry the crude solid under vacuum. For scale-up, purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or n-heptane) to yield 3,6-dichloropyrazine-2-carbonitrile as a solid. This intermediate is a known allergen and should be handled with care[1].

Stage 2: Fluorination to 3-Chloro-6-fluoropyrazine-2-carbonitrile (Intermediate C)

This step is a nucleophilic aromatic substitution (SNAᵣ), specifically a Halogen Exchange (HALEX) reaction.

Rationale: The electron-withdrawing nature of the pyrazine ring and the nitrile group activates the chlorine atoms towards nucleophilic attack. The chlorine at position 6 is generally more reactive than the one at position 3. Spray-dried potassium fluoride (KF) is used as the fluorine source, and a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is often employed to enhance the solubility and reactivity of the fluoride salt in the organic solvent.

Protocol:

-

Setup: In a dry flask under a nitrogen atmosphere, suspend spray-dried potassium fluoride (KF, 2.0-3.0 eq) and a catalytic amount of a phase-transfer catalyst (e.g., TBAB, 0.1 eq) in a high-boiling polar aprotic solvent like DMSO or sulfolane.

-

Reaction: Add 3,6-dichloropyrazine-2-carbonitrile (1.0 eq) to the suspension. Heat the mixture to 80-100 °C.

-

Monitoring: Monitor the reaction by GC-MS or HPLC for the formation of the monofluorinated product and consumption of the starting material. The reaction is typically complete within 4-8 hours.

-

Work-up: Cool the reaction mixture and pour it into a large volume of ice water. The product will precipitate.

-

Isolation: Filter the solid, wash with water, and dry under vacuum. The resulting crude 3-chloro-6-fluoropyrazine-2-carbonitrile can often be used in the next step without further purification.

Stage 3: One-Pot Conversion to Favipiravir (Final Product D)

This final stage involves a selective hydrolysis of the C-3 chlorine followed by the hydrolysis of the nitrile to the primary carboxamide.

Rationale: A biphasic reaction system using an aqueous base (like NaOH) and an organic solvent (like toluene) allows for the selective hydrolysis of the C-3 chlorine to a hydroxyl group. The intermediate sodium salt of the product resides in the aqueous phase. Subsequent treatment with an oxidizing agent like hydrogen peroxide under basic conditions facilitates the hydrolysis of the nitrile group to the desired carboxamide.

Protocol:

-

Setup: Dissolve the crude 3-chloro-6-fluoropyrazine-2-carbonitrile (1.0 eq) from the previous step in a suitable organic solvent, such as toluene.

-

Hydroxylation: Add this solution to an aqueous solution of sodium hydroxide (2N NaOH, ~2.0 eq) in a reaction vessel. Stir the biphasic mixture vigorously at room temperature for 1-2 hours. The sodium salt of the hydroxylated intermediate will form and partition into the aqueous layer.

-

Phase Separation: Stop the stirring and allow the layers to separate. Remove and discard the organic (toluene) layer.

-

Nitrile Hydrolysis: To the remaining aqueous layer, cool it in an ice bath and slowly add hydrogen peroxide (30% H₂O₂, 3.0-4.0 eq), ensuring the temperature is maintained below 20 °C. Stir for 2-4 hours at room temperature.

-

Precipitation: After the reaction is complete, carefully acidify the solution to a pH of ~1.5-2.0 with concentrated hydrochloric acid (HCl). Favipiravir will precipitate as a solid.

-

Isolation and Purification: Filter the solid product, wash with cold water and then cold ethanol. Dry the product under vacuum at 50 °C. This procedure typically yields Favipiravir with >99% purity, avoiding the need for column chromatography.

Data Summary and Workflow

Table of Reagents and Conditions

| Stage | Key Transformation | Starting Material | Key Reagents | Solvent | Temp (°C) | Typical Yield |

| 1 | Dichloro-Nitrile Formation | 3-Aminopyrazine-2-carboxylic acid | Urea, PCl₅, POCl₃ | Sulfolane | 100-140 | 85-92% |

| 2 | HALEX Fluorination | 3,6-Dichloropyrazine-2-carbonitrile | KF, TBAB (cat.) | DMSO | 80-100 | ~90% (crude) |

| 3 | Hydroxylation & Hydrolysis | 3-Chloro-6-fluoropyrazine-2-carbonitrile | aq. NaOH, H₂O₂, HCl | Toluene/Water | 0-25 | 45-55% (over 2 steps) |

Yields are representative and may vary based on scale and specific conditions.

General Laboratory Workflow

Caption: A typical workflow for the laboratory-scale synthesis of Favipiravir.

References

-

Titova, Y. A., & Fedorova, O. V. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 56(6), 659–662. Available at: [Link]

-

Mishin, Y., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 4-19. Available at: [Link]

-

De Savi, C., Hughes, D. L., & Kvaerno, L. (2020). Favipiravir and the battle against COVID-19. Scientific Update. Available at: [Link]

-

Karatas, H., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 77, 1219–1224. Available at: [Link]

-

Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73, 1043–1051. Available at: [Link]

Sources

- 1. CN113929633A - A kind of synthetic method and application of favipiravir - Google Patents [patents.google.com]

- 2. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

Application Note: Decarboxylation Strategies for 5-Fluoropyrazine-2-carboxylic Acid Derivatives

Executive Summary & Strategic Analysis

The conversion of 5-fluoropyrazine-2-carboxylic acid to 2-fluoropyrazine (and substituted derivatives) represents a critical transformation in the synthesis of antiviral pharmacophores (e.g., Favipiravir intermediates) and high-value agrochemicals.

While decarboxylation is a classic transformation, this specific substrate presents a dual challenge:

-

Electronic Deficiency: The pyrazine ring is already electron-deficient. The addition of a fluorine atom at the C5 position further depletes electron density, theoretically facilitating decarboxylation by stabilizing the transition state (carbanion character).

-

Chemical Instability: This same electron deficiency renders the C5-fluorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . Harsh thermal conditions or nucleophilic solvents can lead to defluorination or ring degradation before decarboxylation is complete.

This guide prioritizes catalytic protodecarboxylation over traditional thermal neat pyrolysis to preserve the sensitive C-F bond.

Mechanistic Insight: The Stability Paradox

To optimize yields, one must understand the competing pathways. The fluorine atom exerts a strong inductive effect (-I), which stabilizes the negative charge development at C2 during the extrusion of CO2. However, this activation energy reduction is often offset by the molecule's fragility.

Comparative Reactivity Table